REACTION_CXSMILES
|
C(OC([N:8]([C:16]1[C:21]([C:22]2[O:26][N:25]=[C:24]([CH2:27][C:28]3[CH:33]=[CH:32][C:31]([CH2:34][O:35][C:36]4[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=4)=[CH:30][CH:29]=3)[CH:23]=2)=[CH:20][CH:19]=[CH:18][N:17]=1)C(OC(C)(C)C)=O)=O)(C)(C)C.FC(F)(F)C(O)=O.O.C(=O)(O)[O-].[Na+]>ClCCl>[N:37]1[CH:38]=[CH:39][CH:40]=[CH:41][C:36]=1[O:35][CH2:34][C:31]1[CH:32]=[CH:33][C:28]([CH2:27][C:24]2[CH:23]=[C:22]([C:21]3[C:16]([NH2:8])=[N:17][CH:18]=[CH:19][CH:20]=3)[O:26][N:25]=2)=[CH:29][CH:30]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C1=CC(=NO1)CC1=CC=C(C=C1)COC1=NC=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
sodium bicarbonate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
lower, extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified by NH-silica gel column chromatography (heptane:ethyl acetate=1:1)
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under a reduced pressure, tert-butyl methyl ether
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue, and solids
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)OCC1=CC=C(CC2=NOC(=C2)C=2C(=NC=CC2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |